molecular formula C20H20O B14219635 1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene CAS No. 827605-90-3

1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene

Cat. No.: B14219635
CAS No.: 827605-90-3
M. Wt: 276.4 g/mol
InChI Key: PCFRGMJORAJQCE-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-butenyloxy)-3,3-diphenyl-1-propyne is an organic compound with a complex structure that includes aromatic rings and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-butenyloxy)-3,3-diphenyl-1-propyne can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This requires optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-butenyloxy)-3,3-diphenyl-1-propyne undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(3-Methyl-2-butenyloxy)-3,3-diphenyl-1-propyne has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which 3-(3-Methyl-2-butenyloxy)-3,3-diphenyl-1-propyne exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-(3-Methyl-2-butenyloxy)-3,3-diphenyl-1-propyne apart from similar compounds is its unique combination of functional groups and structural features

Properties

CAS No.

827605-90-3

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

[1-(3-methylbut-2-enoxy)-1-phenylprop-2-ynyl]benzene

InChI

InChI=1S/C20H20O/c1-4-20(21-16-15-17(2)3,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h1,5-15H,16H2,2-3H3

InChI Key

PCFRGMJORAJQCE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2)C

Origin of Product

United States

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